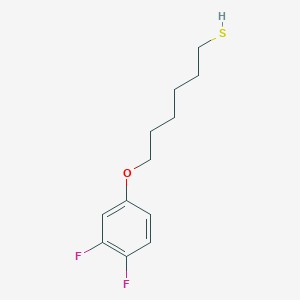

6-(3,4-Difluorophenoxy)hexane-1-thiol

Beschreibung

6-(3,4-Difluorophenoxy)hexane-1-thiol is a fluorinated thiol derivative characterized by a hexane chain terminated with a thiol (-SH) group and a 3,4-difluorophenoxy substituent. The molecule’s structure combines the electron-withdrawing effects of fluorine atoms with the surface-binding capability of the thiol group, making it relevant for applications in self-assembled monolayers (SAMs) and materials science.

Eigenschaften

IUPAC Name |

6-(3,4-difluorophenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2OS/c13-11-6-5-10(9-12(11)14)15-7-3-1-2-4-8-16/h5-6,9,16H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODLOYGPDLCOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCCCS)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 6-(3,4-Difluorophenoxy)hexane-1-thiol with structurally related thiols, focusing on substitution patterns, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Position and Electronic Effects: The 3,4-difluoro substitution in the target compound creates a dipole moment distinct from 2,6-difluoro or 3,5-difluoro analogs due to the proximity of fluorine atoms. In contrast, HS-C6AZO and HS-C6AZO-Cl () incorporate azobenzene moieties, enabling reversible photoisomerization.

Applications in Materials Science: Fluorophenoxy-thiols like the target compound are hypothesized to form SAMs with tunable hydrophobicity and electronic properties, similar to azobenzene-based thiols. However, their discontinued status () suggests unresolved challenges in scalability or performance .

This underscores the broader utility of difluorophenoxy motifs in medicinal chemistry, though the thiolated analogs may prioritize material science applications .

Critical Challenges and Opportunities

- Synthesis and Stability: The discontinuation of 6-(2,6-difluorophenoxy)hexane-1-thiol and 6-(3,5-difluorophenoxy)hexane-1-thiol () implies synthetic hurdles, such as fluorination regioselectivity or thiol oxidation sensitivity.

- SAM Performance: Fluorophenoxy-thiols may offer advantages over azobenzene derivatives in environments requiring chemical inertness, but further studies are needed to validate their SAM-forming efficiency and durability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.